molecular formula C13H7ClF2O2 B567195 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid CAS No. 1261922-99-9

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

Cat. No. B567195
M. Wt: 268.644
InChI Key: NVIGYHZIXCUAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” is a complex organic molecule. It contains a benzoic acid group, which is a carboxylic acid with a benzene ring, and two phenyl groups, which are benzene rings attached to the main structure .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For example, 3-Chloro-4-fluorophenylboronic acid, a related compound, has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene . The exact synthesis process for “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would depend on the specific reaction conditions and reagents used .


Molecular Structure Analysis

The molecular structure of a compound like “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would be determined by the arrangement of its atoms and the bonds between them. For instance, a related compound, 4-amino-4-(3-chloro-4-fluorophenyl)-3,3-dimethylbutanoic acid, contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions involving “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would depend on the reaction conditions and the other reactants present. For instance, 3-Chloro-4-fluorophenylboronic acid, a related compound, has been used in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would be determined by its molecular structure. For instance, 3-Chloro-4-fluorophenylboronic acid, a related compound, has a melting point of 242-247 °C, a predicted boiling point of 306.0±52.0 °C, a predicted density of 1.41±0.1 g/cm3, and is soluble in methanol .

Scientific Research Applications

Summary of the Application

The compound “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” has been used in the development of inhibitors for tyrosinase, an enzyme implicated in melanin production in various organisms . Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .

Methods of Application or Experimental Procedures

The researchers planned the synthesis of new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . They used a preliminary assay using tyrosinase from Agaricus bisporus (AbTYR) to identify tyrosinase inhibitors from a synthetic source .

Results or Outcomes

The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC 50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors . This shows a light improvement in potency with respect to previous reports .

3. Suzuki-Miyaura Coupling

Safety And Hazards

The safety and hazards associated with “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would depend on its specific properties and uses. For instance, 3-Chloro-4-fluorophenyl isocyanate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would depend on its potential applications in various fields, such as pharmaceuticals, materials science, and chemical synthesis .

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-5-7(2-4-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIGYHZIXCUAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690539
Record name 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

CAS RN

1261922-99-9
Record name 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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